molecular formula C8H5NO6 B027452 3-Nitrophthalic acid CAS No. 603-11-2

3-Nitrophthalic acid

Cat. No. B027452
M. Wt: 211.13 g/mol
InChI Key: KFIRODWJCYBBHY-UHFFFAOYSA-N
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Patent
US05155234

Procedure details

100 parts by weight and 150 parts by weight 99% by weight concentrated nitric acid are each added to a reaction vessel and brought to a temperature of 70° C. To each solution is added 10 parts by weight phthalic acid. Nitration is allowed to continue at 70° C. for three hours and produces yields of greater than 90% of theoretical yield consisting essentially of a mixture of 3- and 4- nitrophthalic acid. Table 1 shows the make-up of the reaction product mix in mole percent. The mole ratio of 4- to 3- nitrophthalic acid formed was approximately 1.1:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3- and 4- nitrophthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[C:5]([OH:16])(=[O:15])[C:6]1[C:7](=[CH:11][CH:12]=[CH:13][CH:14]=1)[C:8]([OH:10])=[O:9]>>[N+:1]([C:14]1[CH:13]=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]=1[C:5]([OH:16])=[O:15])([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Step Three
Name
3- and 4- nitrophthalic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
each added to a reaction vessel
CUSTOM
Type
CUSTOM
Details
brought to a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
produces
CUSTOM
Type
CUSTOM
Details
yields of greater than 90%
CUSTOM
Type
CUSTOM
Details
of theoretical yield
ADDITION
Type
ADDITION
Details
mix in mole percent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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